N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorinated pyrimidine ring, and a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 5-fluoro-6-methylpyrimidine derivative, which is then coupled with a piperazine derivative
Synthesis of 5-fluoro-6-methylpyrimidine: This can be achieved through the fluorination of a methylpyrimidine precursor using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling with piperazine: The fluorinated pyrimidine is then reacted with piperazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form the piperazine derivative.
Introduction of cyclohexyl group: The final step involves the coupling of the piperazine derivative with cyclohexyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
N-Cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
N-Cyclohexyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carboxamide: Similar structure but lacks the fluorine atom, which may affect its biological activity.
N-Cyclohexyl-4-(5-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.
N-Cyclohexyl-4-(5-fluoro-6-ethylpyrimidin-4-yl)piperazine-1-carboxamide: Similar structure with an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN5O/c1-12-14(17)15(19-11-18-12)21-7-9-22(10-8-21)16(23)20-13-5-3-2-4-6-13/h11,13H,2-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIDZIKMTQJHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)NC3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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